N-(2-Methylphenyl)-2,4-dinitroaniline
Description
N-(2-Methylphenyl)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline backbone substituted with a 2-methylphenyl group. Its molecular formula is C₁₃H₁₁N₃O₄, with a molecular weight of 273.24 g/mol . This compound is synthesized via nucleophilic aromatic substitution, often involving 2,4-dinitrochlorobenzene and o-toluidine as precursors. Its structural features, including electron-withdrawing nitro groups and a sterically hindered methyl substituent, influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methylphenyl)-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-4-2-3-5-11(9)14-12-7-6-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDEODYIMUSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
964-75-0 | |
| Record name | 2,4-DINITRO-2'-METHYLDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-methylaniline to form 2-methyl-2,4-dinitroaniline, which is then reacted with aniline under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of N-(2-Methylphenyl)-2,4-dinitroaniline often involves large-scale nitration processes followed by purification steps to ensure the compound’s purity. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in these processes include nitric acid and sulfuric acid for nitration, and various solvents for purification .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2,4-dinitroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Major Products Formed
Oxidation: Various oxidation products, including nitroso and nitro derivatives.
Reduction: Corresponding amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
N-(2-Methylphenyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below highlights key differences between N-(2-Methylphenyl)-2,4-dinitroaniline and its analogues:
*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in N-(4-Methoxyphenyl)-2,4-dinitroaniline) increase solubility but may reduce electrophilicity. Methyl groups (as in this compound) enhance steric hindrance, affecting reaction kinetics .
- Nitro Group Position : 2,4-Dinitro substitution is critical for redox activity, enabling applications in prodrugs (e.g., SN 23862) and corrosion inhibitors .
Anticancer Activity
- SN 23862 : A 2,4-dinitroaniline mustard derivative, exhibits 60–70-fold selectivity for hypoxic cancer cells due to nitroreductase-mediated activation. Unlike CB 1954 (a 4-nitro analogue), SN 23862 avoids aerobic bioactivation by DT diaphorase, enhancing therapeutic selectivity .
Anti-Biofilm Activity
- BHBANA: Demonstrates potent anti-biofilm activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL) by disrupting quorum sensing and swarming motility. Molecular docking studies indicate interactions with LasR receptor proteins .
Corrosion Inhibition
- N-(4-N,N-Dimethylaminobenzal)-2,4-dinitroaniline (SB3): Inhibits aluminum corrosion in HCl (85% efficiency at 500 ppm). The nitro groups adsorb onto metal surfaces, forming protective films .
Biological Activity
N-(2-Methylphenyl)-2,4-dinitroaniline is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its significance in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of two nitro groups attached to an aniline structure, specifically with a 2-methylphenyl substituent. Its molecular formula is with a molecular weight of approximately 255.25 g/mol. The compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its nitro groups, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects. The aniline moiety facilitates hydrogen bonding and other interactions with biological molecules, enhancing the compound's activity against different targets.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported that derivatives of this compound demonstrated selective toxicity towards cancer cells compared to normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against several bacterial strains and fungi, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Phytotoxicity
In agricultural research, this compound has been screened for phytotoxicity , revealing its potential as a herbicide. Studies indicate that it inhibits plant growth at certain concentrations by interfering with photosynthesis or other vital processes in plants.
Table 1: Summary of Biological Activities
| Activity | Effect | Cell Lines/Organisms Tested |
|---|---|---|
| Anticancer | Induces apoptosis | Various cancer cell lines |
| Antimicrobial | Inhibits growth | Bacterial strains and fungi |
| Phytotoxicity | Inhibits plant growth | Multiple plant species |
Case Study: Anticancer Activity
A notable case study examined the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Additionally, flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
